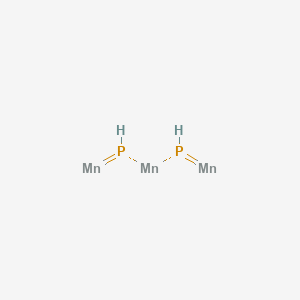
5,10,15,20-四苯基-21H,23H-卟啉镍(II)
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
NiTPP is synthesized through several methods, including thermal evaporation techniques and condensation reactions involving Schiff base ligands and Ni(II) salts. Thermal evaporation onto substrates such as quartz and glass is used to prepare thin films of NiTPP, demonstrating the versatility of its synthesis approaches for different applications (Dongol et al., 2012).
Molecular Structure Analysis
The molecular structure of NiTPP has been characterized by various analytical techniques, including X-ray diffraction, scanning and transmission electron microscopy, and spectroscopy. Studies reveal that NiTPP possesses a nanostructure with enhanced morphology and crystallinity upon annealing, indicating its thermal stability and potential for nanotechnological applications (Dongol et al., 2012).
Chemical Reactions and Properties
NiTPP undergoes various chemical reactions, including protonation and redox processes. Protonation of NiTPP can lead to paramagnetic nickel(II) complexes, whereas its redox behavior is explored through cyclic voltammetry, demonstrating oxidation of the nickel center and the stabilization of nickel(I) species. Such reactions highlight its chemical versatility and potential as a catalytic or electrochemical material (Schmidt & Chmielewski, 2003).
Physical Properties Analysis
The optical properties of NiTPP thin films have been studied, showing that annealing affects its refractive index, absorption index, and optical band gaps. Such properties are crucial for applications in photovoltaic devices and sensors, where the material's interaction with light determines its functionality (Dongol et al., 2012).
Chemical Properties Analysis
NiTPP's electrochemical properties are explored through its interaction with various ions and molecules. For instance, its ability to form surface ion pairs with hexacyanoferrate ions has been used to estimate surface coverage and evaluate quantitatively the ion association equilibria, indicating its potential as a sensor material (Zhang et al., 1997).
科研应用
结构和材料应用
纳米薄膜中的结构性能5,10,15,20-四苯基-21H,23H-卟啉镍(II)在纳米薄膜中的结构性能已经得到广泛研究。这些薄膜是通过热蒸发制备在各种基底上,如石英和玻璃。研究表明,在退火过程中形貌、晶粒尺寸和位错密度均有所提高,表明其在纳米技术应用中具有坚固的结构完整性和适应性(Dongol et al., 2012)。此外,类似的研究突出了其在能量存储应用中的潜力,显示出5,10,15,20-四苯基-21H,23H-卟啉镍(II)薄膜具有独特的光学性质,有助于其在这些应用中的有效性(El-Denglawey et al., 2020)。
光物理性质该化合物的光物理性质在各种应用中得到利用,特别是在光谱研究中。例如,在不同环境下可见光照射下的行为已经研究,揭示了复杂的相互作用和转化过程。这种理解有助于开发传感器和光动力疗法等应用(Makarska-Białokoz & Gładysz-Płaska, 2016)。
与其他材料的相互作用
与碳纳米管的相互作用5,10,15,20-四苯基-21H,23H-卟啉衍生物显示出与半导体单壁碳纳米管的选择性相互作用。这种选择性导致了半导体性质在纳米管中的富集,为半导体技术和材料科学的进步提供了重要途径(Li et al., 2004)。
电催化和光学性质
电催化和传感应用研究还关注5,10,15,20-四苯基-21H,23H-卟啉镍(II)及其配合物的电催化性能。这些性能被用于设计传感器和催化剂,例如在对苏丹I等化合物进行敏感测定中展示了这种化合物在分析化学中的多功能性(Wu, 2010)。
溶剂萃取和金属络合对使用5,10,15,20-四苯基-21H,23H-卟啉镍(II)进行金属溶剂萃取过程的研究表明其在金属回收和环境修复中的潜力。该化合物的金属萃取和络合能力对于开发更高效和环保的萃取技术至关重要(Nagib, 2020)。
Safety And Hazards
The compound is classified as Acute Tox. 4 for oral, dermal, and inhalation routes according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion, skin contact, or inhalation .
性质
CAS 编号 |
14172-92-0 |
|---|---|
产品名称 |
5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II) |
分子式 |
C44H28N4Ni |
分子量 |
671.41 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



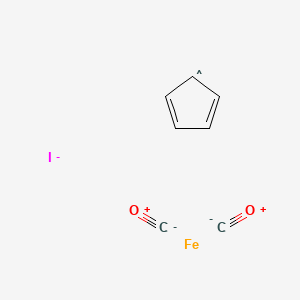

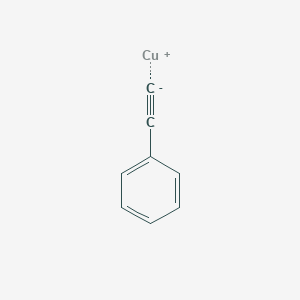
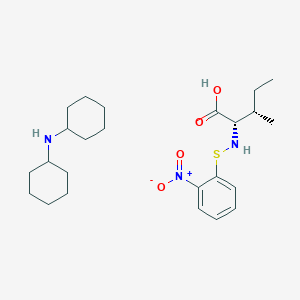
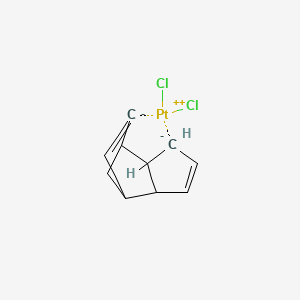
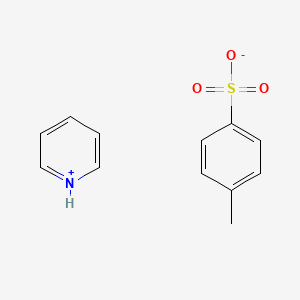
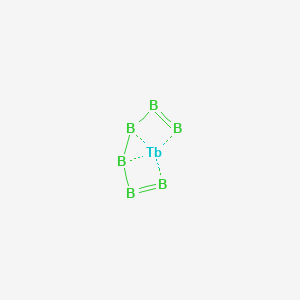
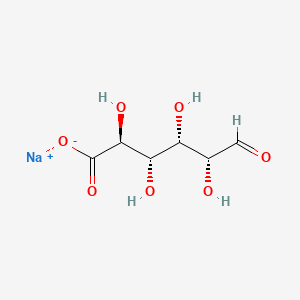
methyl}diazene](/img/structure/B1143524.png)
